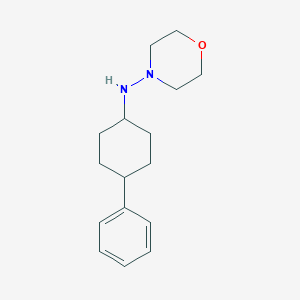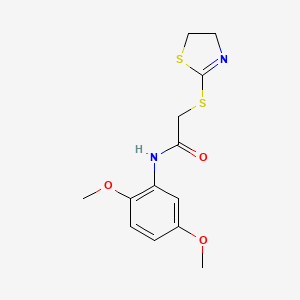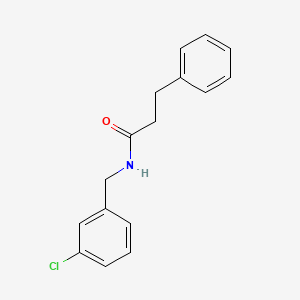
N-(4-phenylcyclohexyl)-4-morpholinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylcyclohexyl)-4-morpholinamine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s. It was initially used as a surgical anesthetic, but its use was discontinued due to its severe side effects. PCP is now a controlled substance and is used recreationally for its hallucinogenic effects. However, PCP has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(4-phenylcyclohexyl)-4-morpholinamine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-(4-phenylcyclohexyl)-4-morpholinamine binds to the phencyclidine (N-(4-phenylcyclohexyl)-4-morpholinamine) site on the NMDA receptor, preventing the binding of glutamate and the subsequent activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission, leading to the dissociative and hallucinogenic effects of N-(4-phenylcyclohexyl)-4-morpholinamine.
Biochemical and Physiological Effects
N-(4-phenylcyclohexyl)-4-morpholinamine has a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It can also cause profound changes in mood and behavior, including agitation, aggression, and paranoia. N-(4-phenylcyclohexyl)-4-morpholinamine has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects and potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-phenylcyclohexyl)-4-morpholinamine has several advantages for use in lab experiments. Its potent and selective action on the NMDA receptor makes it a useful tool for studying the role of this receptor in brain function and disease. N-(4-phenylcyclohexyl)-4-morpholinamine has also been used to induce schizophrenia-like symptoms in animal models, providing insights into the underlying mechanisms of this disorder.
However, N-(4-phenylcyclohexyl)-4-morpholinamine also has several limitations for lab experiments. Its high potency and potential for abuse make it difficult to control dosing and ensure the safety of researchers. N-(4-phenylcyclohexyl)-4-morpholinamine can also produce unpredictable and potentially dangerous behavioral effects, making it difficult to interpret results.
Orientations Futures
There are several future directions for research on N-(4-phenylcyclohexyl)-4-morpholinamine. One area of interest is the development of new drugs that target the NMDA receptor, with the goal of producing therapeutic effects without the side effects and potential for abuse associated with N-(4-phenylcyclohexyl)-4-morpholinamine. Another area of interest is the use of N-(4-phenylcyclohexyl)-4-morpholinamine as a tool for studying the neural basis of consciousness and the nature of subjective experience. Finally, further research is needed to understand the long-term effects of N-(4-phenylcyclohexyl)-4-morpholinamine use and abuse on brain function and behavior.
Méthodes De Synthèse
The synthesis of N-(4-phenylcyclohexyl)-4-morpholinamine involves the reaction of piperidine with cyclohexanone to form the intermediate cyclohexylidenepiperidine. This intermediate is then reacted with phenylmagnesium bromide to form the final product, N-(4-phenylcyclohexyl)-4-morpholinamine. The synthesis of N-(4-phenylcyclohexyl)-4-morpholinamine is complex and requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
N-(4-phenylcyclohexyl)-4-morpholinamine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to treat depression, anxiety, and post-traumatic stress disorder (PTSD). N-(4-phenylcyclohexyl)-4-morpholinamine has also been studied for its potential use in the treatment of chronic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-phenylcyclohexyl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-18-10-12-19-13-11-18/h1-5,15-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHZZGZTNGMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)-4-morpholinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)


![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

